molecular formula C18H21N3O B2791198 N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine CAS No. 631843-10-2

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B2791198
CAS No.: 631843-10-2
M. Wt: 295.386
InChI Key: FQVJKZZWTGYZNH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine typically involves the reaction of 4-ethoxyaniline with isopropylamine and a benzodiazole precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine
  • N-(4-ethoxyphenyl)methyl-2-(propan-2-yl)aniline
  • 2-[(4-ethoxyphenyl)amino]-N-methyl-N-(propan-2-yl)acetamide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-22-15-11-9-14(10-12-15)19-18-20-16-7-5-6-8-17(16)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVJKZZWTGYZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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